

The Chemical Architecture of Mollicellin A: A Technical Guide

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Compound of Interest

Compound Name: Mollicellin A

Cat. No.: B1677403

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Mollicellin A**, a depsidone isolated from fungi of the Chaetomium genus. This document details its chemical properties, a representative experimental protocol for its isolation and structural elucidation, and an exploration of relevant biological pathways.

Chemical Structure and Properties of Mollicellin A

Mollicellin A is a naturally occurring depsidone, a class of polyphenolic compounds characterized by a specific tricyclic ring system. These compounds are known for their diverse biological activities, including antibacterial and cytotoxic effects.^[1]

The fundamental chemical attributes of **Mollicellin A** are summarized below:

Property	Value
Molecular Formula	C ₂₁ H ₁₈ O ₇
IUPAC Name	8-hydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][2][3]benzodioxepine-7-carbaldehyde
Molecular Weight	382.4 g/mol
Class	Depsidone
Appearance	Reported as a white solid for related mollicellins. [2]
Solubility	Expected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO.

2D and 3D Chemical Structures:

The two-dimensional structure of **Mollicellin A** reveals its complex, polycyclic nature, featuring a central seven-membered dioxepine ring fused to a chromenone and a benzene ring.

(Image of the 2D structure of **Mollicellin A** would be placed here in a full report)

The three-dimensional conformation of the molecule is crucial for its interaction with biological targets.

(Image of the 3D structure of **Mollicellin A** would be placed here in a full report)

Spectroscopic Data for Structural Elucidation

The definitive structure of **Mollicellin A** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the specific raw spectral data for **Mollicellin A** is not readily available in the contemporary peer-reviewed literature, the following tables present the ¹H and ¹³C NMR data for a closely related analogue, Mollicellin B (C₂₁H₁₈O₇), as a representative example of the spectroscopic characteristics of this compound class.[4]

Table 1: ^{13}C NMR Spectroscopic Data of Mollicellin B

Position	Chemical Shift (δ) ppm
2	Data Not Available
3	Data Not Available
4	Data Not Available
4a	Data Not Available
5	Data Not Available
5a	Data Not Available
6	Data Not Available
7	Data Not Available
8	Data Not Available
9	Data Not Available
9a	Data Not Available
10	Data Not Available
10a	Data Not Available
11	Data Not Available
11a	Data Not Available
2-CH ₃	Data Not Available
2-CH ₃	Data Not Available
5-CH ₃	Data Not Available
8-CH ₃	Data Not Available
11-CHO	Data Not Available
10-OH	Data Not Available

Table 2: ¹H NMR Spectroscopic Data of Mollicellin B

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	Data Not Available	D N A	D N A
H-6	Data Not Available	D N A	D N A
H-9	Data Not Available	D N A	D N A
2-CH ₃	Data Not Available	D N A	D N A
2-CH ₃	Data Not Available	D N A	D N A
5-CH ₃	Data Not Available	D N A	D N A
8-CH ₃	Data Not Available	D N A	D N A
11-CHO	Data Not Available	D N A	D N A
10-OH	Data Not Available	D N A	D N A

Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For **Mollicellin A** (C₂₁H₁₈O₇), the expected exact mass would be approximately 382.1053 g/mol .

Experimental Protocols

The following is a representative protocol for the isolation and structural elucidation of depsidones from a *Chaetomium* species, adapted from the methodology used for the isolation of Mollicellins O-R.[2][5]

Fungal Cultivation and Extraction

- Fermentation: The fungus (*Chaetomium* sp.) is cultured on a solid rice medium in Fernbach flasks and incubated at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.[3]

- **Extraction:** The fermented rice solid is extracted exhaustively with an organic solvent, typically methanol (MeOH) or ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.

Chromatographic Purification

- **Silica Gel Column Chromatography:** The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.
- **Sephadex LH-20 Chromatography:** Further purification of the sub-fractions is performed on a Sephadex LH-20 column, typically eluting with methanol, to separate compounds based on their size and polarity.
- **High-Performance Liquid Chromatography (HPLC):** Final purification of the isolated compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water).

Structure Elucidation

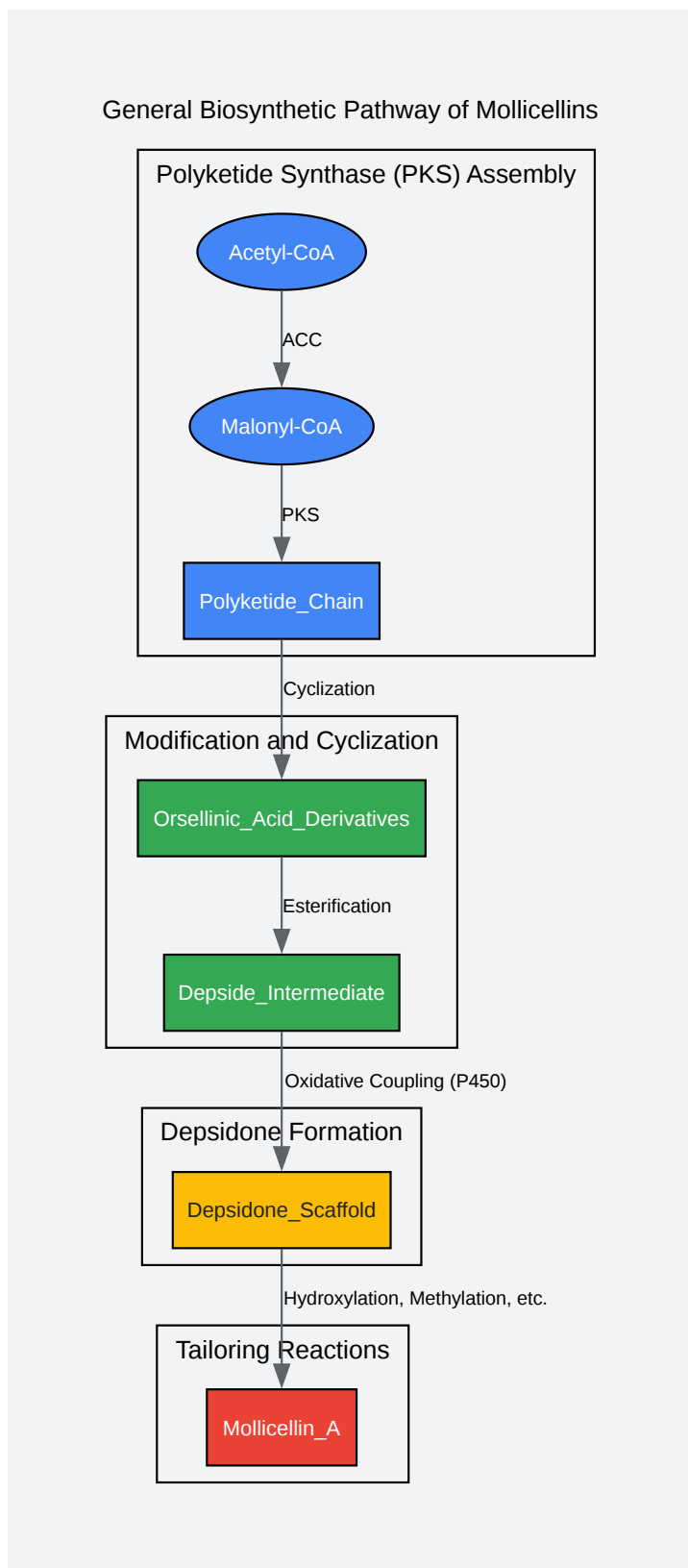
- **NMR Spectroscopy:** The purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone-d_6), and 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired. These spectra provide information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- **Mass Spectrometry:** High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
- **UV-Vis and IR Spectroscopy:** Ultraviolet-visible and infrared spectroscopy provide information about the electronic transitions and functional groups present in the molecule, respectively.

Biological Pathways

While the specific signaling pathways modulated by **Mollicellin A** are not yet fully elucidated, the biological activities of depsidones, in general, provide insights into their potential mechanisms of action.

Biosynthesis of Mollicellins

Mollicellins are synthesized via a polyketide pathway. The following diagram illustrates a generalized biosynthetic pathway for the depsidone core structure.

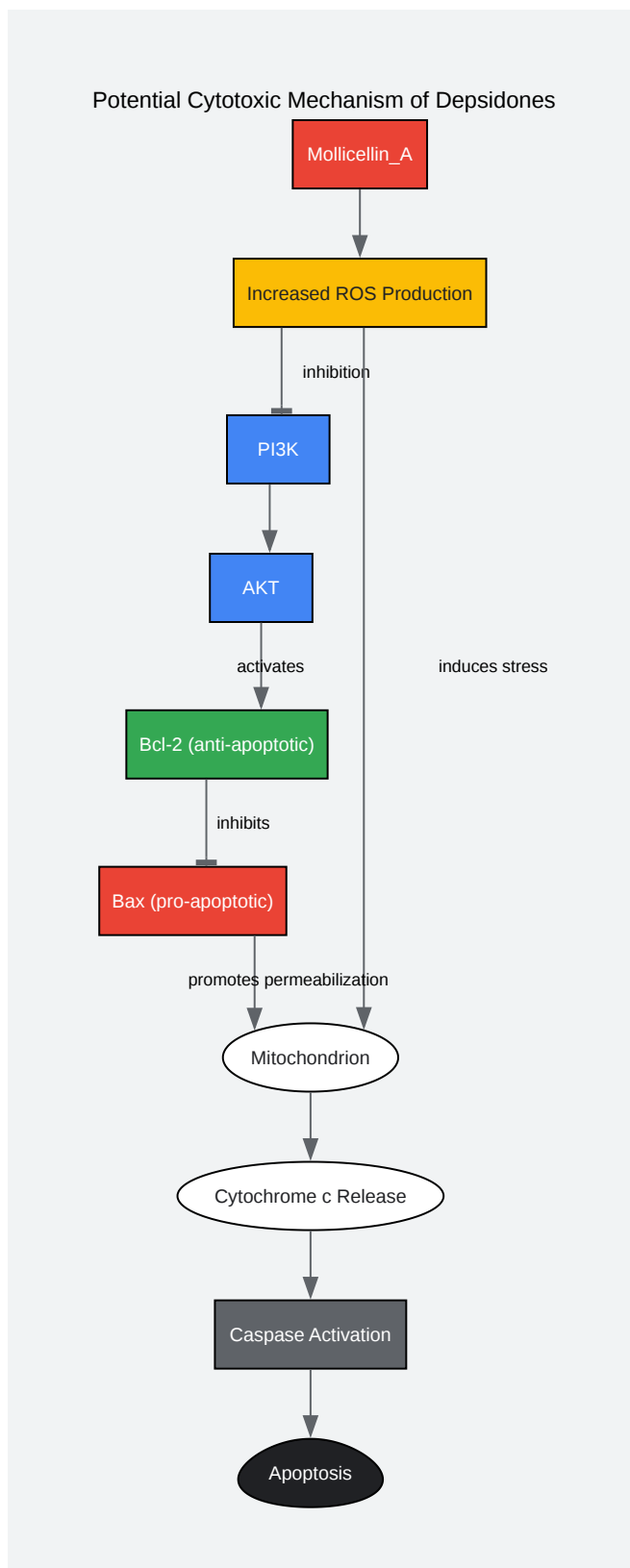


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Caption: General biosynthetic pathway of Mollicellins.

Potential Mechanism of Cytotoxic Action

The cytotoxic activity of depsidones has been linked to the induction of apoptosis and modulation of key signaling pathways in cancer cells. For instance, the depsidone derivative, curdepsidone A, has been shown to induce apoptosis in HeLa cells through the ROS/PI3K/AKT signaling pathway.^[6] The following diagram illustrates this potential mechanism of action, which may be relevant for **Mollicellin A**.



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Caption: Potential cytotoxic mechanism of depsidones.

Conclusion

Mollicellin A represents a structurally complex natural product with significant potential for further investigation in drug discovery and development. Its depsidone core is a promising scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical structure and a framework for its isolation and characterization. Further research is warranted to fully elucidate the specific spectroscopic data for **Mollicellin A** and to unravel the precise molecular mechanisms underlying its biological activities.

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